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Compound of Interest

Compound Name: Vascular disrupting agent 1

Cat. No.: B1681954 Get Quote

CAS 875468-82-9

A Comprehensive Overview for Researchers and
Drug Development Professionals
Vascular Disrupting Agent 1, more commonly known by its research code BPR0L075, is a

potent, synthetic small molecule that has garnered significant interest in the field of oncology.

Identified as 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, this compound functions as a

microtubule inhibitor, exhibiting a spectrum of anti-cancer activities including cytotoxicity, anti-

angiogenesis, and pronounced vascular disruption within solid tumors. This technical guide

provides a detailed examination of its properties, mechanism of action, and the experimental

methodologies used to characterize its effects.

Core Physicochemical and Pharmacological
Properties
BPR0L075 is a novel synthetic indole compound designed as an analog of Combretastatin A-4,

a natural product known for its potent anti-tubulin activity.[1] As a white solid, it was synthesized

from 6-methoxyindole and 3,4,5-trimethoxybenzoyl chloride.[2]
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Property Value Reference

CAS Number 875468-82-9 -

Molecular Formula C21H21NO5 [3]

Molecular Weight 367.39 g/mol [3]

Appearance White solid [2]

Melting Point Not explicitly reported -

Solubility Not explicitly reported -

Stability Not explicitly reported -

Pharmacokinetic Profile
Preclinical pharmacokinetic studies in mice have shed light on the absorption, distribution, and

elimination of BPR0L075. Following a single intraperitoneal (i.p.) dose of 50 mg/kg, the

compound is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 108.6 µM

at 1 hour (Tmax). The plasma concentration declines to approximately 1 µM after 6 hours and

to around 0.1 µM by the 9-hour mark, indicating a relatively rapid clearance from systemic

circulation. This pharmacokinetic profile aligns well with the observed timing of its acute

vascular-disrupting effects in vivo.

Mechanism of Action: A Multi-faceted Anti-cancer
Agent
BPR0L075 exerts its anti-cancer effects primarily by disrupting the dynamics of microtubules,

which are essential components of the cellular cytoskeleton involved in cell division, structure,

and intracellular transport.

Tubulin Polymerization Inhibition
The core mechanism of BPR0L075 involves its direct interaction with tubulin, the protein

subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, which prevents the

polymerization of tubulin dimers into microtubules.[1][4] This inhibition of microtubule assembly

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/Chemical-structure-of-6-methoxy-3-3-4-5-trimethoxy-benzoyl-1H-indole_fig1_8476418
https://www.researchgate.net/figure/Chemical-structure-of-6-methoxy-3-3-4-5-trimethoxy-benzoyl-1H-indole_fig1_8476418
https://aacrjournals.org/cancerres/article/64/13/4621/511462/BPR0L075-a-Novel-Synthetic-Indole-Compound-with
https://pubmed.ncbi.nlm.nih.gov/15231674/
https://aacrjournals.org/cancerres/article-pdf/64/13/4621/2516136/zch01304004621.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation

during cell division.

Cell Cycle Arrest and Induction of Apoptosis
The disruption of the mitotic spindle by BPR0L075 leads to an arrest of cancer cells in the

G2/M phase of the cell cycle.[1][5] Prolonged arrest at this checkpoint triggers cellular signaling

pathways that culminate in programmed cell death, or apoptosis. Key molecular events

associated with BPR0L075-induced apoptosis include:

An increase in the level of cyclin B1.[1]

A mobility shift of Cdc2 and Cdc25C, proteins that regulate entry into mitosis.[1]

Phosphorylation of the anti-apoptotic protein Bcl-2.[1]

Perturbation of the mitochondrial membrane potential.[1]

Activation of the caspase-3 cascade, a key executioner of apoptosis.[1]

In some cancer cell types, particularly those resistant to other chemotherapeutics, BPR0L075

can induce an alternative form of cell death known as mitotic catastrophe. This process is

characterized by the formation of giant, multinucleated cells. Furthermore, the activation of the

JNK and p38 MAPK signaling pathways has been implicated in BPR0L075-induced cell death,

suggesting a caspase-independent mechanism in certain contexts.

Signaling Pathway of BPR0L075-Induced Cell Death
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BPR0L075 Mechanism of Action

Biological Activity and Therapeutic Potential
BPR0L075 has demonstrated a broad spectrum of anti-cancer activity in both in vitro and in

vivo models.

In Vitro Cytotoxicity
The compound exhibits potent cytotoxicity against a wide range of human cancer cell lines,

with IC50 values typically in the single-digit nanomolar range.[5] Notably, BPR0L075 retains its

efficacy in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp170/MDR)

and MRP, which are common mechanisms of resistance to other microtubule-targeting agents

like paclitaxel and vincristine.[1] It has also shown potent activity in paclitaxel-resistant ovarian

cancer cells, with IC50 values between 2-7 nM.[6]

Cell Line Cancer Type IC50 (nM) Reference

OVCAR-3 Ovarian 2-7 [6]

SKOV-3 Ovarian 2-7 [6]

A2780-1A9 Ovarian 2-7 [6]

OVCAR-3-TR
Ovarian (Paclitaxel-

Resistant)
2-7 [6]

SKOV-3-TR
Ovarian (Paclitaxel-

Resistant)
2-7 [6]

1A9-PTX10
Ovarian (Paclitaxel-

Resistant)
2-7 [6]

KB Cervical Single-digit nM range [5]

MKN-45 Gastric Single-digit nM range [5]

Vascular-Disrupting and Anti-Angiogenic Effects
A key feature of BPR0L075 is its ability to act as a vascular disrupting agent (VDA). It

selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow
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within the tumor. This results in extensive tumor necrosis. In addition to its effects on existing

blood vessels, BPR0L075 also possesses anti-angiogenic properties, inhibiting the formation of

new blood vessels that are necessary for tumor growth and metastasis.

In Vivo Antitumor Efficacy
In preclinical animal models, BPR0L075 has demonstrated significant antitumor activity.

Intravenous administration of 50 mg/kg of the compound has been shown to potently inhibit the

growth of human tumor xenografts in nude mice, including gastric carcinoma (MKN-45),

cervical carcinoma (KB), and a P-gp overexpressing cervical carcinoma cell line (KB-VIN10).[1]

Experimental Protocols
The following sections provide an overview of the standard experimental methodologies used

to characterize the properties and activities of BPR0L075.

Synthesis of BPR0L075
While a detailed, step-by-step protocol is not publicly available, the synthesis of BPR0L075 is

reported to be a one-step process involving the reaction of 6-methoxyindole with 3,4,5-

trimethoxybenzoyl chloride.[2] This reaction is a Friedel-Crafts acylation, where the acyl

chloride reacts with the electron-rich indole ring, typically at the C3 position. The product,

BPR0L075, is obtained as a white solid.[2]

Workflow for Synthesis and Characterization
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Synthesis and Characterization Workflow

Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into

microtubules.

Reagents and Materials: Purified tubulin protein, GTP (guanosine triphosphate),

polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), a temperature-controlled

spectrophotometer or plate reader.

Procedure:

Tubulin is kept on ice to prevent spontaneous polymerization.

A reaction mixture is prepared containing tubulin, GTP, and polymerization buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1681954?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BPR0L075 or a vehicle control is added to the reaction mixture.

The reaction is initiated by raising the temperature to 37°C.

The increase in turbidity (light scattering) due to microtubule formation is monitored over

time by measuring the absorbance at 340 nm.

Data Analysis: The rate and extent of tubulin polymerization in the presence of BPR0L075

are compared to the control. Inhibition of polymerization is observed as a decrease in the

rate and/or the final absorbance.

Cell Viability (Cytotoxicity) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common

method to assess the cytotoxic effects of a compound on cancer cell lines.

Reagents and Materials: Cancer cell lines, cell culture medium, BPR0L075, MTT reagent,

solubilization solution (e.g., DMSO).

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of BPR0L075 for a specified period (e.g.,

24, 48, or 72 hours).

The MTT reagent is added to each well and incubated for a few hours. Viable cells with

active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan

product.

The formazan crystals are dissolved using a solubilization solution.

The absorbance of the colored solution is measured using a plate reader at a specific

wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are proportional to the number of viable cells. The

IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated

by plotting the percentage of cell viability against the log of the compound concentration.
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In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of BPR0L075 in a living organism.

Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, sterile

saline or other appropriate vehicle for drug administration.

Procedure:

Human cancer cells are injected subcutaneously into the flank of the immunocompromised

mice.

The tumors are allowed to grow to a palpable size.

The mice are then randomized into treatment and control groups.

BPR0L075 (e.g., at a dose of 50 mg/kg) or the vehicle control is administered to the mice,

typically via intravenous or intraperitoneal injection, according to a predetermined

schedule.

Tumor size is measured regularly (e.g., with calipers) and tumor volume is calculated. The

body weight of the mice is also monitored as an indicator of toxicity.

Data Analysis: The tumor growth in the BPR0L075-treated group is compared to the control

group. The percentage of tumor growth inhibition is calculated to determine the efficacy of

the compound. At the end of the study, tumors can be excised and weighed, and further

histological or molecular analyses can be performed.

Conclusion
Vascular Disrupting Agent 1 (BPR0L075) is a promising preclinical anti-cancer candidate with

a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its

potent cytotoxicity, particularly against multidrug-resistant cancer cells, combined with its

vascular-disrupting properties, makes it an attractive molecule for further development. The

detailed experimental protocols and understanding of its signaling pathways provide a solid

foundation for researchers and drug development professionals to explore its full therapeutic
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potential in the fight against cancer. Further investigation into its physicochemical properties,

such as solubility and stability, will be crucial for its formulation and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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